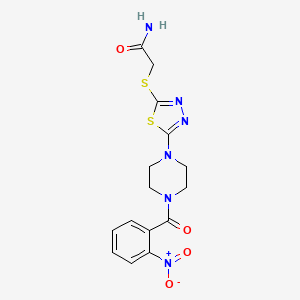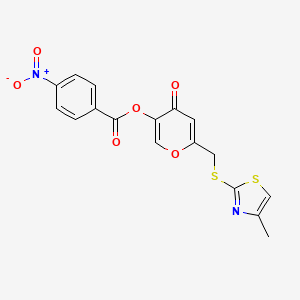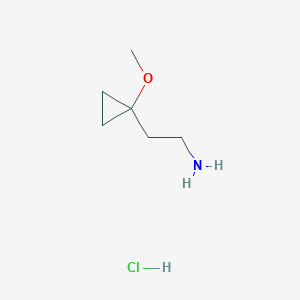![molecular formula C25H24N2OS3 B2530108 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide CAS No. 393837-28-0](/img/structure/B2530108.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements, such as the benzo[d]thiazol and tetrahydrobenzo[b]thiophen moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, biological evaluation, and structural analysis of related compounds, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by functionalization. For instance, the synthesis of N-phenylbenzothiazol derivatives involves initial reactions with various organic reagents to form the core thiophene structure, which is then further modified . Similarly, the synthesis of benzothiazol-phenol derivatives through a three-component reaction indicates the versatility of thiazole chemistry in creating diverse molecules . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
Structural characterization of related compounds is commonly performed using techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography . For example, the conformational features of certain benzothiazol derivatives have been elucidated through single-crystal X-ray studies . The molecular structure of the target compound would likely be analyzed using similar methods to determine its conformation and stereochemistry, which are crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their interactions with various reagents. Cycloaddition reactions of N-phenacylbenzothiazolium bromides with nitroalkenes have been shown to yield different isomeric products depending on the reaction conditions . This suggests that the target compound may also undergo cycloaddition reactions, potentially leading to a variety of structurally diverse derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents on the benzamide ring affects the modes of supramolecular aggregation and the order-disorder in the crystal lattice . The target compound's properties would be expected to be similarly influenced by its specific functional groups and overall molecular architecture.
Case Studies and Biological Activities
Although the provided papers do not include case studies on the exact compound, they do report on the biological activities of structurally similar molecules. For example, certain benzothiazol derivatives exhibit high-affinity inhibition of kynurenine 3-hydroxylase, which is relevant in the context of neuronal injury . Other derivatives have shown anti-inflammatory, psychotropic, and cytotoxic activities . These findings suggest that the target compound may also possess a range of biological activities, potentially making it a candidate for further pharmacological studies.
Applications De Recherche Scientifique
Chemical Characterization and Synthesis
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a compound closely related to the one , was synthesized in high yield through a reaction involving benzo[d]thiazol-2-amine and flurbiprofen. The compound was thoroughly characterized using various spectroscopic methods, ensuring a clear understanding of its structure and properties (Manolov, Ivanov, & Bojilov, 2021).
Structural Analysis
Another study focused on the structural characterization of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which are structurally similar to the compound . These compounds demonstrated order versus disorder phenomena and similar molecular conformations but showcased different modes of supramolecular aggregation, providing insight into the complexity and versatility of such compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Biological Activity
A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and evaluated for their biological activities, including psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro. These compounds showcased sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action, suggesting the potential for therapeutic applications (Zablotskaya et al., 2013).
Antimicrobial and Cytotoxic Activities
In a study synthesizing novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, certain compounds showed significant antibacterial and anticandidal effects against specific pathogens. Additionally, the cytotoxic activity of these compounds was tested against various human leukemia cell lines, displaying significant cytotoxicity against certain cell lines (Dawbaa et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS3/c1-16-11-12-18-21(15-16)31-25(23(18)24-26-19-9-5-6-10-20(19)30-24)27-22(28)13-14-29-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXVRMHWRDPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCSC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)
![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)
![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)


![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)
